4H-1-Benzopyran-4-one,7-(b-D-glucopyranosyloxy)-3-(4-hydroxy-3-methoxyphenyl)-
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Overview
Description
4H-1-Benzopyran-4-one,7-(b-D-glucopyranosyloxy)-3-(4-hydroxy-3-methoxyphenyl)- is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes a benzopyranone core, a glucopyranosyl group, and a hydroxy-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one,7-(b-D-glucopyranosyloxy)-3-(4-hydroxy-3-methoxyphenyl)- typically involves multiple steps, including the formation of the benzopyranone core, glycosylation to introduce the glucopyranosyl group, and the attachment of the hydroxy-methoxyphenyl group. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Various substitution reactions can occur, particularly on the phenyl ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of flavonoids in various chemical reactions.
Biology
Biologically, 4H-1-Benzopyran-4-one,7-(b-D-glucopyranosyloxy)-3-(4-hydroxy-3-methoxyphenyl)- is investigated for its potential antioxidant, anti-inflammatory, and antimicrobial activities. These properties make it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound’s potential health benefits are explored, particularly its role in preventing or treating diseases related to oxidative stress and inflammation.
Industry
Industrially, this compound may be used in the development of natural products, dietary supplements, and cosmetics due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one,7-(b-D-glucopyranosyloxy)-3-(4-hydroxy-3-methoxyphenyl)- involves its interaction with various molecular targets and pathways. It may exert its effects by scavenging free radicals, modulating enzyme activity, and influencing signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Exhibits strong antioxidant and anti-inflammatory effects.
Uniqueness
What sets 4H-1-Benzopyran-4-one,7-(b-D-glucopyranosyloxy)-3-(4-hydroxy-3-methoxyphenyl)- apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other flavonoids.
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-16-6-10(2-5-14(16)24)13-9-30-15-7-11(3-4-12(15)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHRXECKTMWGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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